

Technical Guide: Solubility of Triphenylamine-d15 in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylamine-d15

Cat. No.: B12403813

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This document provides a comprehensive overview of the solubility characteristics of **Triphenylamine-d15**. It includes a summary of physicochemical properties, solubility data in various organic solvents, and a detailed experimental protocol for solubility determination.

Note on Deuterated Compound: Specific solubility data for **Triphenylamine-d15** is not readily available in published literature. However, the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts. The primary difference is the molar mass, which has a negligible effect on solubility. Therefore, this guide utilizes the solubility data for Triphenylamine (CAS: 603-34-9) as a reliable and close proxy for **Triphenylamine-d15**.

Physicochemical Properties

Triphenylamine is a non-basic, colorless to off-white crystalline solid at room temperature.^{[1][2]} Its three phenyl groups are arranged in a propeller-like shape, which contributes to its unique electronic properties and use in materials science, particularly in organic light-emitting diodes (OLEDs) as a hole-transporting material.^{[2][3][4]}

Property	Value (Triphenylamine)	Value (Triphenylamine- d15)	Reference(s)
CAS Number	603-34-9	20569-65-9	
Molecular Formula	C ₁₈ H ₁₅ N	C ₁₈ D ₁₅ N	
Molar Mass	245.33 g/mol	260.42 g/mol	
Melting Point	124-129 °C	Not available	
Boiling Point	347-348 °C	Not available	
Appearance	Colorless to off-white crystalline solid/powder	Not available	

Solubility Data

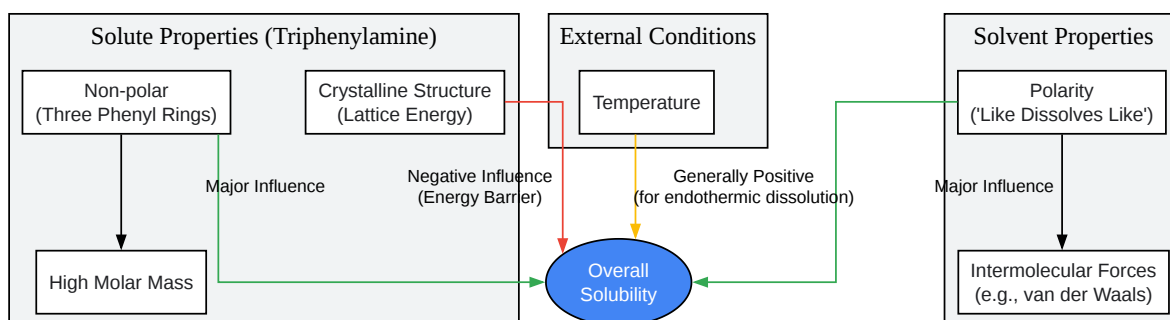
Triphenylamine's solubility is dictated by its large, non-polar, hydrophobic structure. Consequently, it exhibits poor solubility in polar solvents like water and better solubility in non-polar organic solvents. The principle of "like dissolves like" is a key determinant of its behavior.

The following table summarizes the available qualitative and quantitative solubility data for Triphenylamine. All data pertains to standard room temperature (approx. 20-25°C) unless otherwise specified.

Solvent	Classification	Quantitative Value	Reference(s)
Water	Insoluble / Very Poor	< 1 mg/mL at 20°C	
Benzene	Soluble	Not Available	
Toluene	Soluble	Not Available	
Diethyl Ether	Soluble	Not Available	
Acetone	Soluble	Not Available	
Chloroform	Slightly Soluble	Not Available	
Ethyl Acetate	Soluble (especially when hot)	Not Available	
Ethanol	Slightly Soluble / Partially Soluble	Not Available	
Methanol	Slightly Soluble	Not Available	

Factors Influencing Solubility

The solubility of a solid organic compound like Triphenylamine is governed by several interrelated factors. These include the physicochemical properties of the solute and solvent, as well as external conditions like temperature. The diagram below illustrates these key relationships.



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Caption: Key factors influencing the solubility of Triphenylamine.

Experimental Protocol: Thermodynamic Solubility Determination

The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method. This protocol is adapted from standard guidelines, such as those from the OECD.

Objective: To determine the saturation concentration of **Triphenylamine-d15** in a given organic solvent at a constant temperature.

Materials:

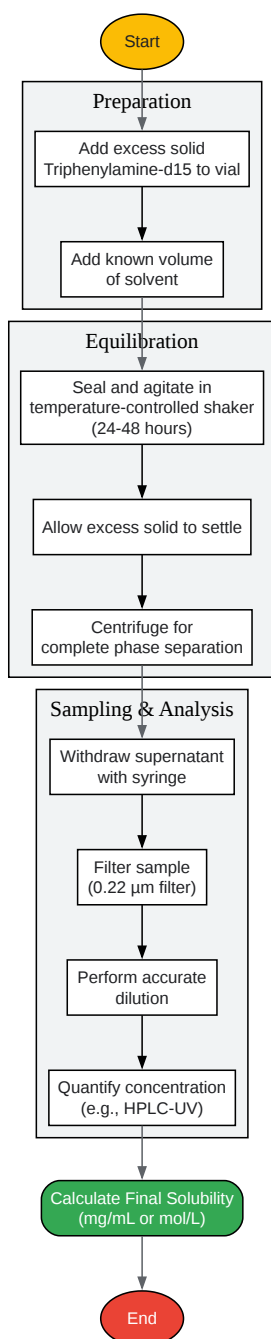
- **Triphenylamine-d15** (or Triphenylamine), solid
- Solvent of interest (e.g., Toluene, Ethanol)
- Analytical balance
- Glass vials or flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

- **Preparation:** Add an excess amount of solid **Triphenylamine-d15** to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
- **Solvent Addition:** Accurately add a known volume of the desired solvent to the vial.

- **Equilibration:** Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that the concentration is no longer changing.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. For complete separation, centrifuge the vial at a high speed.
- **Sampling:** Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
- **Filtration:** Immediately filter the sample through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to avoid errors from potential adsorption onto the filter membrane.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of **Triphenylamine-d15**.
- **Calculation:** Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

The following diagram outlines the workflow for this experimental protocol.



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Caption: Workflow for Thermodynamic Solubility Determination.

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